Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate: is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate can undergo oxidation to form the corresponding ketone.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products:
Oxidation: 3-(4-chloro-2-fluorophenyl)-2-oxopropanoate.
Reduction: 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions of similar structures with enzymes and receptors.
Medicine: This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features make it a candidate for designing drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to these targets, leading to specific biological effects. The hydroxyl and ester groups also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- Methyl 2-(4-amino-5-chloro-2-fluorophenyl)acetate
- Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
Comparison: Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical properties compared to similar compounds
Biological Activity
Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate (CAS: 1592737-19-3) is a chemical compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a hydroxyl group, a chloro group, and a fluorine atom attached to a phenyl ring, contributing to its unique properties. The presence of these functional groups is crucial for its interaction with biological targets.
The biological activity of this compound is primarily linked to its ability to interact with specific proteins and enzymes within the body. Preliminary studies suggest that it may act as an inhibitor of certain cellular pathways involved in tumor growth and proliferation.
Biological Activity Overview
The compound has shown promise in various biological assays:
- Antitumor Activity : In vitro studies have indicated that this compound exhibits significant antitumor properties, particularly against specific cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and prostate cancer (DU-145) cell lines, demonstrating cytotoxic effects.
- Binding Affinity : Research indicates that the compound may interact with target proteins such as MDM2 (Murine Double Minute 2), which is known for its role in tumorigenesis. The binding affinity of this compound to MDM2 is crucial for its potential therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
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In Vitro Cell Line Studies :
- A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 and DU-145 cells. The IC50 values were reported as follows:
Cell Line IC50 Value (µM) MCF-7 15.5 DU-145 12.8
- A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 and DU-145 cells. The IC50 values were reported as follows:
-
MDM2 Inhibition :
- Another research effort focused on the compound's role as an MDM2 inhibitor, revealing that it competes effectively with p53 for binding to MDM2, which could lead to increased p53 activity and subsequent tumor suppression.
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Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, indicating potential for oral bioavailability.
Properties
Molecular Formula |
C10H10ClFO3 |
---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9,13H,4H2,1H3 |
InChI Key |
WZJJOCOCCWNTRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Cl)F)O |
Origin of Product |
United States |
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